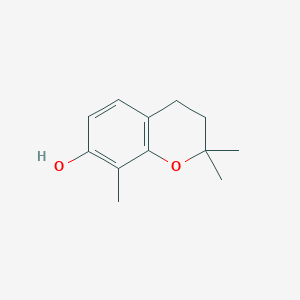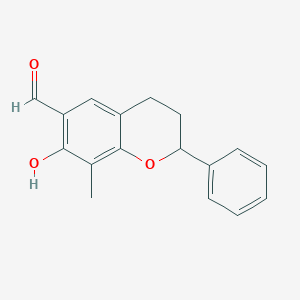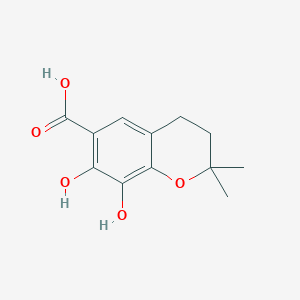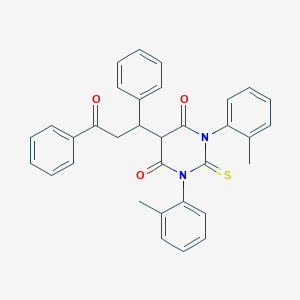![molecular formula C18H22O4 B284030 4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284030.png)
4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, also known as BMBC, is a synthetic compound that belongs to the class of benzochromene derivatives. BMBC has been the subject of scientific research due to its potential therapeutic uses and its unique structure.
Mécanisme D'action
The mechanism of action of 4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is not fully understood, but studies have shown that it may act through multiple pathways. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This compound has also been shown to activate certain signaling pathways in cells that promote cell death, such as the p53 pathway. Additionally, this compound has been shown to scavenge free radicals and inhibit oxidative stress, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, induces apoptosis (programmed cell death), and inhibits the activity of certain enzymes involved in cancer cell growth. In vivo studies have shown that this compound inhibits tumor growth and metastasis in animal models of cancer. This compound has also been shown to have neuroprotective effects, improving cognitive function and reducing oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in lab experiments is its relatively low toxicity compared to other anticancer agents. This compound has been shown to have low toxicity in animal models, making it a potentially safer alternative to other chemotherapeutic agents. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in vivo.
Orientations Futures
There are several future directions for research on 4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. One direction is to further explore its potential therapeutic uses in cancer and neurodegenerative diseases. Studies could investigate the optimal dosage and administration of this compound, as well as its potential side effects and interactions with other drugs. Another direction is to explore the structure-activity relationship of this compound and related compounds, in order to identify more potent and selective analogs. Finally, studies could investigate the potential use of this compound in combination with other drugs or therapies, in order to enhance its efficacy and reduce potential side effects.
In conclusion, this compound is a synthetic compound with potential therapeutic uses in cancer and neurodegenerative diseases. Its unique structure and multiple pathways of action make it an interesting subject of scientific research. Further studies are needed to fully understand its pharmacology and potential clinical applications.
Méthodes De Synthèse
The synthesis of 4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves the condensation of 3-methoxy-4-hydroxybenzaldehyde and 4-butoxyacetophenone in the presence of a base catalyst such as potassium carbonate. The reaction mixture is then refluxed in ethanol for several hours, after which the product is obtained by filtration and recrystallization. The yield of this compound is typically around 60-70%, and the purity can be confirmed by NMR and IR spectroscopy.
Applications De Recherche Scientifique
4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been the subject of scientific research due to its potential therapeutic uses in various diseases. Studies have shown that this compound has anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C18H22O4 |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
4-butoxy-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C18H22O4/c1-3-4-11-21-17-15(20-2)10-9-13-12-7-5-6-8-14(12)18(19)22-16(13)17/h9-10H,3-8,11H2,1-2H3 |
Clé InChI |
GUWPAQSDMNZHFW-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC |
SMILES canonique |
CCCCOC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 10-methoxy-2,2,8,8-tetramethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene-5-carboxylate](/img/structure/B283948.png)


![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-phenyl-3-propyl-1H-pyrazol-5-ol](/img/structure/B283952.png)
![7-methyl-5-phenyl-1,5-dihydro-2H-pyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B283953.png)



![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B283959.png)
![11-methyl-3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283962.png)
![6-bromo-5-methyl-1,3-diphenyl-2-thioxo-2H-pyrano[2,3-d]pyrimidine-4,7(1H,3H)-dione](/img/structure/B283964.png)
![3-(4-methoxyphenyl)-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283965.png)


